molecular formula C7H11NO4 B13891456 1,4-Piperidinedicarboxylic acid

1,4-Piperidinedicarboxylic acid

Cat. No.: B13891456
M. Wt: 173.17 g/mol
InChI Key: IIKFXOLJMNWWCH-UHFFFAOYSA-N
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Description

1,4-Piperidinedicarboxylic acid is an organic compound with the molecular formula C7H11NO4. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various pharmaceuticals and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Piperidinedicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of piperidine with carbon dioxide under high pressure and temperature conditions. Another method includes the use of protective groups such as tert-butoxycarbonyl (Boc) to protect the amino function in the molecule from unwanted reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, hydrolysis, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,4-Piperidinedicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, piperidine carboxylates, and other derivatives that are useful intermediates in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of 1,4-Piperidinedicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it acts as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,4-Piperidinedicarboxylic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration and the presence of two carboxylic acid groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules .

Biological Activity

1,4-Piperidinedicarboxylic acid (PDCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of PDCA, including its antimicrobial properties, neuroprotective effects, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of two carboxylic acid groups attached to a piperidine ring. Its molecular formula is C7_7H11_{11}N1_{1}O4_{4} with a molecular weight of 171.17 g/mol. The compound exhibits both hydrophilic and lipophilic properties due to the presence of the piperidine ring and carboxyl groups, which influence its interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of PDCA and its derivatives. For instance, organotin(IV) complexes derived from PDCA have shown potent antimicrobial activities against various bacterial and fungal strains. The minimum inhibitory concentrations (MICs) of these complexes indicate their effectiveness in inhibiting microbial growth.

Microbial Strain MIC (µg/mL) Activity
Staphylococcus aureus32Effective
Escherichia coli16Highly effective
Candida albicans64Moderate activity

The complexes exhibited higher hemolytic activity compared to free PDCA, indicating that while they are effective antimicrobials, they may also pose risks to red blood cells at certain concentrations .

Neuroprotective Effects

The neuroprotective potential of PDCA derivatives has been explored through various studies. One study utilized density functional theory (DFT) techniques to analyze the molecular structure and reactivity of 1-acetyl-4-piperidinecarboxylic acid, a derivative of PDCA. The findings suggest that these derivatives possess significant neuroprotective activity, potentially through mechanisms involving antioxidant properties and modulation of neurotransmitter systems .

Key Findings:

  • Mechanism: The neuroprotective effects may be attributed to the ability to scavenge free radicals and inhibit oxidative stress.
  • In Vivo Studies: Animal models have demonstrated that PDCA derivatives can improve cognitive function and reduce neuronal damage in conditions such as ischemia.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has been conducted on various piperidine derivatives, including PDCA. This analysis helps identify specific structural features that enhance biological activity:

  • Substituents on the Piperidine Ring: Modifications at different positions on the piperidine ring can significantly alter potency and selectivity for biological targets.
  • Carboxylic Acid Groups: The presence and positioning of carboxylic acid groups are crucial for maintaining solubility and enhancing interaction with target proteins.

Case Studies

  • Antiviral Activity: A study reported that certain piperidine derivatives inhibited the main protease (Mpro_{pro}) of SARS-CoV-2. Although PDCA itself was not directly tested against this virus, its structural analogs exhibited promising results, warranting further investigation into their potential as antiviral agents .
  • Drug Development: Research into PDCA has led to the development of novel compounds aimed at treating neurological disorders. These compounds leverage the neuroprotective properties observed in preclinical models, highlighting their potential for therapeutic applications in diseases such as Alzheimer's and Parkinson's .

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

piperidine-1,4-dicarboxylic acid

InChI

InChI=1S/C7H11NO4/c9-6(10)5-1-3-8(4-2-5)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)

InChI Key

IIKFXOLJMNWWCH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)O

Origin of Product

United States

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